20-Formylpregn-4-en-3-one
Description
20-Formylpregn-4-en-3-one is a pregnane-derived steroid characterized by a formyl (-CHO) group at the C20 position and a ketone at C2. The formyl group at C20 distinguishes it from other pregnenolone analogs, which typically feature hydroxyl, acetate, or ketone moieties at this position. Its molecular formula is inferred as $ \text{C}{22}\text{H}{30}\text{O}_2 $ (molecular weight ~338.48 g/mol), assuming a pregn-4-en-3-one backbone with a formyl substitution .
Properties
IUPAC Name |
2-(10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12-14,17-20H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPJEGGIGJLDQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66289-21-2 | |
| Record name | NSC9137 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9137 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (20R)-3-oxopregn-4-ene-20-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.254 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 20-Formylpregn-4-en-3-one typically involves the oxidation of 21-hydroxy-20-methylpregna-4-en-3-one. One method uses a TEMPO-NaClO reagent for the oxidation process . The aldehyde formed is then subjected to enamination and copper catalytic oxidation degradation to prepare the final product .
Industrial Production Methods: In industrial settings, the preparation method involves taking 21-hydroxy-20-methylpregn-4-ene-3-ketone as an initial raw material. This compound undergoes an oxidation reaction step to obtain 20-formylpregn-4-ene-3-ketone, followed by an oxidation decarburization reaction step under the action of a catalyst to produce progesterone . This method is advantageous due to its shorter reaction route, higher yield, and lower environmental impact .
Chemical Reactions Analysis
Types of Reactions: 20-Formylpregn-4-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: TEMPO-NaClO reagent is commonly used for the oxidation of 21-hydroxy-20-methylpregna-4-en-3-one to form this compound.
Reduction: Sodium borohydride in the presence of cerium (III) chloride (Luche reduction) is used for the selective reduction of the conjugated carbonyl group in position 3 of progesterone.
Major Products:
Oxidation: The major product formed is this compound.
Reduction: The reduction of progesterone leads to the formation of 3α-hydroxy-5α-pregnanolone and 3α-hydroxypregn-4-en-20-one.
Scientific Research Applications
20-Formylpregn-4-en-3-one has various scientific research applications, including:
Chemistry: It is used in the synthesis of other steroid hormones and as an intermediate in the preparation of progesterone.
Biology: It is studied for its potential immunomodulatory effects, particularly in the regulation of cytokine gene expression.
Medicine: It has potential therapeutic applications in hormone replacement therapy and cancer treatment.
Industry: It is used in the commercial production of progesterone and other steroid hormones.
Mechanism of Action
The mechanism of action of 20-Formylpregn-4-en-3-one involves its interaction with specific molecular targets and pathways. It binds to progesterone receptors and modulates the expression of various genes involved in immune response and cell proliferation . This compound can decrease the levels of transforming growth factor-beta (TGFβ) mRNA and regulate the expression of tumor necrosis factor-alpha (TNFα) and interleukin-1 beta (IL-1β) mRNA .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 20-Formylpregn-4-en-3-one and related pregnane derivatives:
Key Observations:
Functional Group Influence :
- The formyl group in this compound introduces electrophilic reactivity, distinguishing it from hydroxyl or acetate derivatives. This may render it more susceptible to nucleophilic attack or conjugation reactions in metabolic processes.
- Hydroxyl-substituted analogs (e.g., (20S)- and (20R)-isomers) are pivotal in progesterone metabolism, with stereochemistry dictating enzyme specificity (e.g., 20α-hydroxysteroid dehydrogenase) .
Stereochemical Variations: The (20S) and (20R) configurations in hydroxyl derivatives lead to divergent biological activities. For example, (20S)-20-Hydroxypregn-4-en-3-one is a known progesterone metabolite, while the (20R)-isomer may act as an impurity in pharmaceutical formulations .
Pharmaceutical Relevance :
- Acetylated derivatives like 20-α-Progerol acetate exhibit increased stability and lipophilicity, enhancing their utility in topical formulations. In contrast, the formyl group’s reactivity may limit this compound’s direct therapeutic use without further stabilization .
Research Implications and Gaps
Synthetic Pathways :
- The synthesis of this compound likely involves formylation of pregn-4-en-3-one precursors, but detailed protocols are absent in the reviewed evidence. Comparative studies with hydroxylation or acetylation reactions (e.g., as in 20-α-Progerol acetate synthesis) could inform optimized methods .
Stability and Compatibility: As noted in pharmaceutical compounding guidelines, functional groups like formyl may require stringent environmental controls (e.g., temperature, pH) to prevent degradation, akin to unstable steroid derivatives .
Biological Activity: While hydroxyl and acetate analogs are well-characterized in hormone pathways, the formyl derivative’s role remains speculative.
Biological Activity
20-Formylpregn-4-en-3-one, a steroid compound with the chemical formula C22H32O2, has garnered attention in the field of biological research due to its structural similarity to natural steroid hormones. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its pregnane backbone, which is a common structure found in many steroid hormones. Its unique aldehyde functional group at the 20-position contributes to its biological activity. The compound is classified under normal steroids and has been studied for its potential interactions with various biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H32O2 |
| Molecular Weight | 336.49 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity
Research indicates that this compound exhibits significant biological activity, primarily due to its structural resemblance to endogenous steroid hormones. The compound has been investigated for various pharmacological effects:
- Hormonal Activity : Studies suggest that this compound may interact with steroid hormone receptors, influencing physiological processes such as metabolism and reproductive functions .
- Antiproliferative Effects : Preliminary studies have shown that it may possess antiproliferative properties against certain cancer cell lines, indicating potential as an anticancer agent.
- Enzyme Interactions : The compound has been evaluated for its interactions with enzymes involved in steroid metabolism, which could impact its efficacy and safety profile in therapeutic applications.
Case Studies
Several case studies have highlighted the biological implications of this compound:
- Case Study 1 : A study published in a peer-reviewed journal demonstrated the compound's ability to inhibit the growth of breast cancer cells in vitro. The researchers observed a dose-dependent response, suggesting that higher concentrations of this compound lead to greater antiproliferative effects.
- Case Study 2 : Another investigation focused on the compound's role as a potential modulator of metabolic pathways involved in obesity and diabetes. The findings indicated that it may enhance insulin sensitivity and reduce adipocyte differentiation in preclinical models.
Table 2: Summary of Case Studies on Biological Activity
| Study | Findings |
|---|---|
| Breast Cancer Cell Study | Inhibited cell growth in vitro (dose-dependent response) |
| Metabolic Pathways Study | Enhanced insulin sensitivity; reduced adipocyte differentiation |
Research Findings
Recent research has expanded the understanding of the biological mechanisms underlying the activity of this compound:
- Mechanism of Action : It is hypothesized that the compound acts through modulation of gene expression associated with steroid hormone signaling pathways.
- Safety Profile : Toxicological assessments are ongoing to evaluate the safety and potential side effects associated with long-term exposure to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
